tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine core substituted with both an iodine atom and a phenylsulfonyl group. This structure suggests potential biological activity, particularly in the context of drug development.
The compound is classified as a carbamate, which is a functional group characterized by the presence of the -C(=O)N- moiety. It is also categorized under heterocyclic compounds due to the presence of the pyrrolidine ring. The compound's CAS Number is 1015609-19-4, and its molecular formula is with a molecular weight of approximately 359.16 g/mol .
The synthesis of tert-butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate typically involves multiple steps, including:
These methods require careful optimization to ensure high yields and purity of the final product.
The molecular structure of tert-butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate can be represented using various structural formulas:
CC(C)(C)OC(=O)Nc1cnc2[nH]cc(I)c2c1
RTZRUVMEWWPNRR-UHFFFAOYSA-N
This notation reflects the compound's complex arrangement of atoms and functional groups, which is crucial for understanding its chemical behavior and potential interactions .
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug discovery.
The physical properties of tert-butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate include:
Chemical properties include reactivity patterns typical for carbamates, such as susceptibility to nucleophilic attack at the carbonyl carbon .
tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate holds promise in various scientific fields:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9